4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine is an organic compound with the molecular formula C₁₂H₂₁N It is characterized by a cyclohexylidene group attached to a but-2-en-1-amine structure, with two methyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine typically involves the reaction of cyclohexanone with N,N-dimethylbut-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclohexylidene group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification techniques, such as distillation or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbut-2-en-1-amine: A structurally related compound with similar reactivity but lacking the cyclohexylidene group.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine, but differs in the overall structure and properties.
Uniqueness
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine is unique due to the presence of both the cyclohexylidene and N,N-dimethylbut-2-en-1-amine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
93039-14-6 |
---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine |
InChI |
InChI=1S/C12H21N/c1-13(2)11-7-6-10-12-8-4-3-5-9-12/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChI Key |
PLQCMSUKDLKBJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=CC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.